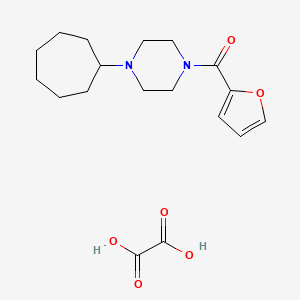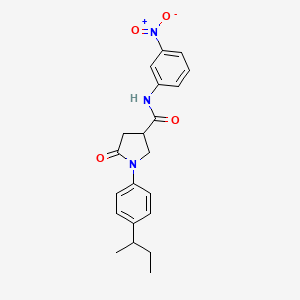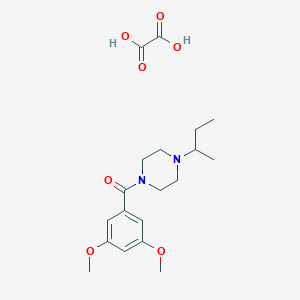
1-cycloheptyl-4-(2-furoyl)piperazine oxalate
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-cycloheptyl-4-(2-furoyl)piperazine oxalate typically involves multi-step reactions, including esterification, cyclization, and Mannich reactions, among others. For example, derivatives of furoyl piperazine have been synthesized through the esterification of 2-furoic acid followed by a reaction with piperazine, showcasing a method that could potentially apply to the synthesis of 1-cycloheptyl-4-(2-furoyl)piperazine oxalate (Zheng Xiao-hui, 2010).
Molecular Structure Analysis
The molecular structure of furoyl piperazine derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's framework and functional groups, essential for understanding its chemical behavior and interaction with biological targets (J. Kumar et al., 2017).
Chemical Reactions and Properties
Compounds like 1-cycloheptyl-4-(2-furoyl)piperazine oxalate participate in various chemical reactions, contributing to their functional versatility. N-Sulfonated derivatives of (2-furoyl)piperazine, for instance, have shown promising antibacterial activities, indicating the potential for chemical modifications to enhance biological properties (M. Abbasi et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the application and formulation of chemical compounds. These properties are often determined using techniques like X-ray diffraction and can influence the compound's stability, bioavailability, and overall utility in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in synthesis and drug design. Piperazine derivatives, for instance, have been explored for their antibacterial, enzyme inhibition, and hemolytic activities, demonstrating the significance of understanding these chemical properties for developing new therapeutic agents (G. Hussain et al., 2018).
Eigenschaften
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14;3-1(4)2(5)6/h5,8,13-14H,1-4,6-7,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJIMFMQLLQRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015105.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate](/img/structure/B4015111.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)
![1-(4-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015118.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4015130.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015138.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4015146.png)
![ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4015157.png)

![5-[4-(benzyloxy)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4015167.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4015192.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4015195.png)